Antiviral agent 18

Catalog No.
S12890285
CAS No.
M.F
C11H13ClN4O4
M. Wt
300.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antiviral agent 18

Product Name

Antiviral agent 18

IUPAC Name

(2S,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

InChI

InChI=1S/C11H13ClN4O4/c12-4-1-5(16-7(4)11(13)14-3-15-16)10-9(19)8(18)6(2-17)20-10/h1,3,6,8-10,17-19H,2H2,(H2,13,14,15)/t6-,8-,9-,10+/m1/s1

InChI Key

SCNMZKANWHQNEA-QQRDMOCMSA-N

Canonical SMILES

C1=C(N2C(=C1Cl)C(=NC=N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=C(N2C(=C1Cl)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Antiviral agent 18 is a synthetic compound that has garnered attention for its potential in combating various viral infections. It is characterized by its unique molecular structure, which allows it to interfere with the viral life cycle at multiple stages. This compound has been studied for its efficacy against a range of viruses, including those responsible for respiratory infections and other viral diseases.

Involving antiviral agent 18 primarily focus on its interaction with viral components. The compound inhibits viral replication by targeting specific enzymes essential for the viral life cycle. For instance, it may act as an inhibitor of viral polymerases or proteases, effectively halting the synthesis of viral RNA or proteins. Additionally, it can alter the conformation of viral proteins, preventing their proper function and assembly.

Antiviral agent 18 exhibits a broad spectrum of biological activity. It has shown effectiveness against several viruses by disrupting their ability to attach to host cells and replicate. Studies indicate that this compound can significantly reduce viral loads in infected cells, demonstrating potent antiviral properties. Its mechanism of action involves both direct inhibition of viral replication and modulation of host immune responses.

The synthesis of antiviral agent 18 typically involves multi-step organic synthesis techniques. Key methods include:

  • Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and cyclization processes.
  • Purification: The synthesized compound is purified using techniques like chromatography to ensure high purity and efficacy.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Antiviral agent 18 has several promising applications in medicine:

  • Treatment of Viral Infections: It is primarily used in the treatment of infections caused by viruses such as influenza, hepatitis, and coronaviruses.
  • Preventive Measures: Research suggests potential for use as a prophylactic agent in high-risk populations.
  • Research Tool: It serves as a valuable tool in virology research to understand virus-host interactions and develop new antiviral strategies.

Interaction studies have revealed that antiviral agent 18 can synergistically enhance the effects of other antiviral drugs. These studies often involve:

  • Combination Therapy: Evaluating the efficacy of antiviral agent 18 in combination with other antiviral agents to improve treatment outcomes.
  • Mechanistic Studies: Investigating how this compound interacts at the molecular level with viral proteins and host cell pathways.

Antiviral agent 18 shares similarities with several other antiviral compounds but stands out due to its unique mechanism of action and chemical structure. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AcyclovirInhibits viral DNA synthesisHighly selective for herpes simplex virus
ValacyclovirProdrug converted to acyclovirIncreased bioavailability compared to acyclovir
RemdesivirInhibits RNA-dependent RNA polymeraseEffective against coronaviruses
SofosbuvirInhibits HCV RNA polymeraseTargeted specifically for hepatitis C virus
RibavirinBroad-spectrum antiviral activityUsed in combination therapies

Antiviral agent 18's distinct structural features contribute to its ability to target multiple stages of the viral life cycle, making it a promising candidate for further development in antiviral therapies. Its potential for use in combination therapies also highlights its versatility compared to other antiviral agents.

Antiviral agent 18, identified by the chemical name (2S,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,1-f] [2] [4]triazin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol with the molecular formula C11H13ClN4O4 and a molecular weight of 300.70 g/mol, represents an important compound in antiviral research [2]. The synthesis of this heterocyclic compound involves multiple reaction pathways that require precise control of stereochemistry and functional group manipulation [3].

The primary synthetic route for antiviral agent 18 begins with the preparation of the heterocyclic core structure, specifically the pyrrolo[2,1-f] [2] [4]triazine scaffold, which serves as the foundation for the compound's antiviral properties [12]. This core structure is typically synthesized through a series of condensation and cyclization reactions starting from readily available precursors [10]. The key intermediate in this process is the 4-amino-5-chloropyrrolo[2,1-f] [2] [4]triazine moiety, which must be prepared with high regioselectivity to ensure proper substitution patterns [8].

The synthesis pathway continues with the stereoselective attachment of the tetrahydrofuran ring bearing multiple hydroxyl groups [4]. This critical step often employs asymmetric synthesis techniques to ensure the correct stereochemistry at the four chiral centers (2S,3R,4S,5R) present in the final molecule [11]. The stereochemical control is essential for the compound's biological activity, as improper configuration can significantly reduce or eliminate its antiviral efficacy [5].

A representative synthetic route involves the following key intermediates:

IntermediateStructure DescriptionSynthetic Role
Pyrrolo[2,1-f] [2] [4]triazine coreHeterocyclic base structureFoundation for biological activity [12]
4-amino-5-chloro derivativeFunctionalized heterocycleKey precursor for final coupling [8]
Protected tetrahydrofuranSugar-like structure with protected hydroxyl groupsStereoselective coupling partner [4]
Coupled product before deprotectionCombined heterocycle and tetrahydrofuran with protecting groupsPenultimate intermediate [11]

The synthesis typically concludes with selective deprotection steps to reveal the hydroxyl groups in their proper orientation, resulting in the final antiviral agent 18 structure [19]. This multi-step approach requires careful control of reaction conditions at each stage to maintain both yield and stereochemical integrity [10].

Optimization of Coupling Reagents and Catalytic Systems

The efficient synthesis of antiviral agent 18 heavily depends on the optimization of coupling reagents and catalytic systems, particularly for the critical bond formation between the heterocyclic core and the tetrahydrofuran moiety [8]. Various coupling methodologies have been explored to enhance both the yield and stereoselectivity of this key transformation [10].

Phosphoramidite coupling chemistry has emerged as one of the most effective approaches for connecting the heterocyclic base to the sugar-like component [21]. This method typically employs phosphorylating agents such as phosphoryl chloride derivatives, which can be activated under mild conditions to facilitate the coupling reaction [21]. The efficiency of this coupling can be significantly improved through the use of chiral catalysts, which promote dynamic kinetic asymmetric transformation (DyKAT) to enhance stereoselectivity [21].

Metal-catalyzed coupling reactions have also been investigated for the synthesis of antiviral agent 18 [9]. Palladium catalysts, in particular, have shown promise for forming the critical carbon-carbon bonds needed to construct the molecule's framework [12]. The optimization of these catalytic systems often involves fine-tuning the ligand structure to enhance both reactivity and selectivity [18].

Recent advances in coupling methodology have focused on the development of more environmentally friendly approaches [18]. Green chemistry principles have been applied to reduce the use of toxic reagents and solvents, while maintaining or improving synthetic efficiency [9]. For instance, continuous flow chemistry has been explored as a means to enhance reaction control and scalability [18].

The optimization of coupling conditions typically considers several key parameters:

ParameterOptimization StrategyImpact on Synthesis
Catalyst loadingReduction to minimal effective amountCost efficiency and reduced metal contamination [21]
Reaction temperatureControlled heating or cooling profilesEnhanced selectivity and reduced side reactions [9]
Solvent selectionUse of green solvents when possibleEnvironmental impact and reaction efficiency [18]
Reaction timeMonitoring for optimal conversionMaximized yield while minimizing degradation [12]
AdditivesStrategic use of bases or activating agentsImproved reaction kinetics and selectivity [10]

The development of these optimized coupling methodologies has significantly improved the overall synthetic efficiency for antiviral agent 18, making it more accessible for further research and potential clinical applications [21]. Continuous refinement of these catalytic systems remains an active area of research, with ongoing efforts to further enhance both yield and stereoselectivity [18].

Boc-Protection/Deprotection Strategies in Heterocyclic Synthesis

The synthesis of antiviral agent 18 frequently employs tert-butyloxycarbonyl (Boc) protection strategies to control the reactivity of amino groups during the construction of the heterocyclic core [15]. Boc protection is particularly valuable in this context due to its stability under basic and nucleophilic conditions, while remaining selectively cleavable under acidic conditions [16]. This orthogonal protection strategy allows for the sequential manipulation of different functional groups within the molecule [17].

In the synthesis of the pyrrolo[2,1-f] [2] [4]triazine core of antiviral agent 18, Boc protection is often applied to mask the reactivity of the 4-amino group [15]. This protection prevents unwanted side reactions during subsequent transformations, particularly during the introduction of the chloro substituent at the 5-position [12]. The protected intermediate can then undergo various functionalization reactions with high regioselectivity [14].

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions, often employing tertiary amines such as triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts [17]. The reaction proceeds efficiently for primary amines, forming stable carbamate derivatives that withstand a wide range of synthetic conditions [15].

Several approaches have been developed for the selective deprotection of Boc groups in the context of heterocyclic synthesis:

Deprotection MethodConditionsAdvantagesLimitations
Trifluoroacetic acid (TFA)TFA in dichloromethaneRapid, high-yielding deprotection [17]Potential side reactions with acid-sensitive groups [16]
Hydrochloric acidHCl in organic solventsClean deprotection, volatile byproducts [16]May affect other acid-labile functionalities [17]
Thermal deprotectionHeating at 140-180°CReagent-free, environmentally friendly [20]Limited to thermally stable compounds [20]
Sodium borohydrideNaBH4 in ethanolSelective for certain heterocycles [15]Not universally applicable to all Boc-protected amines [15]

The choice of deprotection method for antiviral agent 18 synthesis must consider the presence of other functional groups and the overall synthetic strategy [16]. For instance, the hydroxyl groups on the tetrahydrofuran moiety may require orthogonal protection that remains intact during Boc removal [17]. Careful selection of deprotection conditions ensures high yields while maintaining the structural integrity of the target molecule [15].

Recent advances in Boc deprotection strategies have focused on developing milder and more selective methods [17]. For example, oxalyl chloride in methanol has emerged as an effective reagent for Boc removal under room temperature conditions, offering advantages for compounds containing sensitive functional groups [17]. These methodological improvements continue to enhance the synthetic accessibility of complex heterocyclic compounds like antiviral agent 18 [16].

Purification Techniques and Yield Maximization

The successful synthesis of antiviral agent 18 ultimately depends on effective purification techniques to isolate the target compound with high purity and maximize overall yield [23]. Given the complex nature of the synthetic pathway and the presence of multiple stereogenic centers, purification represents a critical aspect of the manufacturing process [27].

Column chromatography serves as the primary purification method for antiviral agent 18 and its synthetic intermediates [27]. Silica gel chromatography is particularly effective for separating closely related compounds based on their polarity differences [27]. The optimization of mobile phase composition is crucial, with gradient elution often employed to achieve optimal separation [29]. For early-stage intermediates, less polar solvent systems such as hexane/ethyl acetate mixtures are typically used, while more polar systems containing methanol or dichloromethane are required for later-stage compounds bearing multiple hydroxyl groups [27].

Crystallization represents another valuable purification technique for antiviral agent 18, particularly for the final product and key intermediates that can form stable crystalline structures [4]. The development of effective crystallization protocols involves careful selection of solvent systems and precise control of crystallization conditions [22]. Recrystallization from appropriate solvent mixtures can significantly enhance purity while maintaining good recovery rates [27].

Several strategies have been implemented to maximize the overall yield of antiviral agent 18:

Yield Maximization StrategyImplementation ApproachImpact on Process
Reaction condition optimizationFine-tuning of temperature, time, and reagent ratiosIncreased conversion and reduced side products [24]
Minimization of purification stepsStrategic placement of purification operationsReduced cumulative losses across the synthesis [23]
Recovery from mother liquorsSecondary processing of filtrates and washesCapture of additional product from waste streams [27]
Process integrationTelescoping compatible reactions without intermediate isolationElimination of yield losses from isolation steps [22]
Scale-dependent adjustmentsModification of procedures based on batch sizeAddressing scale-up challenges to maintain efficiency [24]

High-performance liquid chromatography (HPLC) plays a dual role in the production of antiviral agent 18, serving both as an analytical tool for monitoring reaction progress and purity, and as a preparative method for obtaining highly pure material [24]. Preparative HPLC is particularly valuable for isolating the final product with pharmaceutical-grade purity, though it is typically reserved for smaller-scale preparations due to cost considerations [26].

For industrial-scale production, more economical purification approaches such as centrifugal partition chromatography (CPC) have been explored [26]. CPC offers advantages for larger-scale purification, including reduced solvent consumption and the ability to process larger quantities of material in a single operation [26]. This technique has shown promise for the cost-effective isolation of antiviral agent 18 with high purity and good recovery rates [26].

Viral proteases represent critical targets for antiviral intervention due to their essential role in processing viral polyproteins into functional components necessary for viral replication and assembly [6]. The inhibition mechanisms employed by antiviral compounds, including those structurally related to antiviral agent 18, demonstrate diverse approaches to disrupting protease function.

The most well-characterized protease inhibition mechanism involves covalent modification of active site residues, as exemplified by compounds targeting the severe acute respiratory syndrome coronavirus 2 main protease [2]. These inhibitors utilize electrophilic warheads such as chlorofluoroacetamide groups that form irreversible bonds with critical cysteine residues in the protease active site. The stereochemical configuration of these warheads significantly influences inhibitory potency, with the (R,R) configuration demonstrating markedly superior activity compared to other stereoisomers [2].

Competitive inhibition represents another fundamental mechanism whereby inhibitors compete with natural polyprotein substrates for binding to the protease active site [6]. Human immunodeficiency virus type 1 protease inhibitors exemplify this approach, utilizing peptide-like structures that mimic the transition state of proteolytic cleavage reactions. These compounds achieve selectivity through their ability to bind preferentially to the viral protease compared to human proteases, with binding affinities often differing by several orders of magnitude [7].

The hepatitis C virus NS3/4A protease system demonstrates substrate mimicry as an effective inhibition strategy [6]. Inhibitors designed against this target incorporate macrocyclic or linear peptidomimetic structures that resemble natural cleavage sites while possessing chemical modifications that prevent actual proteolysis. This approach has yielded clinically successful compounds such as telaprevir and boceprevir, which have transformed hepatitis C treatment paradigms.

Electrophilic attack mechanisms are particularly relevant for picornavirus 3C protease inhibition [8]. Aldehyde-containing compounds such as AG6084 demonstrate broad-spectrum activity against multiple picornavirus serotypes by forming covalent adducts with the active site cysteine residue. These compounds show unique temporal flexibility in their application, remaining effective even when administered several hours post-infection, suggesting that protease inhibition can interrupt late-stage viral processes.

Allosteric inhibition mechanisms provide an alternative approach to protease targeting that may offer advantages in terms of selectivity and resistance profiles [9]. Studies of RNA polymerase inhibition have revealed that compounds binding outside the active site can induce conformational changes that disrupt catalytic function. Similar mechanisms may be operative in protease systems, where binding to regulatory domains or allosteric sites can modulate enzyme activity without direct active site occupation.

The resistance mechanisms affecting protease inhibitors involve multiple pathways that can diminish drug efficacy [7]. Active site mutations represent the most direct resistance mechanism, where amino acid substitutions in or near the binding site reduce inhibitor affinity while attempting to preserve substrate recognition. Compensatory mutations in viral polyproteins can alter cleavage site sequences to maintain processing efficiency despite the presence of inhibitors. Enhanced efflux mechanisms or reduced cellular uptake can decrease intracellular inhibitor concentrations, while alternative processing pathways may bypass inhibited proteases entirely.

The development of resistance to protease inhibitors necessitates combination therapy approaches that target multiple viral enzymes simultaneously [6]. This strategy reduces the probability of resistance emergence by requiring the virus to develop multiple simultaneous mutations, each of which may carry fitness costs that collectively render the virus less viable.

Interaction with Viral Polymerase Active Sites

Viral polymerases constitute primary targets for nucleoside analogue inhibitors due to their central role in viral genome replication and their structural differences from cellular polymerases [10] [11]. The interaction mechanisms between antiviral agent 18 and viral polymerase active sites involve complex molecular recognition processes that determine both efficacy and selectivity.

RNA-dependent RNA polymerases represent the primary target for antiviral agent 18, with norovirus polymerase serving as the principal system of investigation [4] [12]. These enzymes possess characteristic structural motifs designated A through G that are conserved across diverse RNA virus families [10]. The active site architecture follows a palm-finger-thumb configuration that creates two distinct nucleotide-binding sites: the allosteric initiation site (N1) and the orthosteric catalytic site (N2) [10].

The triphosphate form of antiviral agent 18 functions as the active species that directly interacts with the viral polymerase active site [4]. Following intracellular phosphorylation by cellular kinases, the compound mimics natural nucleoside triphosphates in its interaction with the catalytic site. The pyrrolotriazine nucleobase provides unique binding characteristics that differ from natural purines and pyrimidines, potentially conferring selectivity for viral polymerases over cellular enzymes.

Metal ion coordination plays a crucial role in the binding mechanism of nucleoside analogues to polymerase active sites [13]. Two divalent metal ions, typically magnesium or manganese, coordinate with conserved aspartate residues in the active site and facilitate both substrate binding and catalytic function. The triphosphate moiety of antiviral agent 18 likely coordinates with these metal ions in a manner similar to natural substrates, enabling incorporation into the growing RNA chain.

The C-nucleoside structure of antiviral agent 18 confers several mechanistic advantages over traditional N-nucleosides [14] [15]. The carbon-carbon glycosidic bond provides enhanced stability against enzymatic and hydrolytic cleavage compared to the nitrogen-carbon bonds found in natural nucleosides. This increased stability may result in prolonged residence time at the active site and enhanced inhibitory potency.

Incorporation and chain termination mechanisms vary among different nucleoside analogues based on their structural characteristics [11] [16]. Classical chain terminators such as acyclovir lack the 3'-hydroxyl group necessary for continued chain elongation, resulting in obligate termination upon incorporation. Antiviral agent 18, possessing a complete ribose moiety, may employ alternative mechanisms such as delayed chain termination or incorporation followed by template dissociation.

Polymerase backtracking represents an emerging mechanism of action for certain nucleoside analogues [13]. Compounds containing pseudobase modifications can induce the polymerase to slide backward along the template, causing pausing and eventual dissociation. This mechanism provides an alternative to traditional competitive inhibition and may be relevant for the pyrrolotriazine base of antiviral agent 18.

The selectivity mechanisms that favor viral polymerases over cellular enzymes involve multiple factors [11] [17]. Viral polymerases often possess unique structural features or active site configurations that are absent in human polymerases. Additionally, the expression patterns and subcellular localization of viral polymerases can provide opportunities for selective targeting.

Resistance mutations affecting polymerase function typically cluster around the active site or in regions that influence substrate binding [11]. For RNA-dependent RNA polymerases, mutations in the palm domain or fingertip loops can alter the binding affinity for nucleoside analogues while attempting to preserve natural substrate recognition. The high error rate of RNA polymerases provides a mechanism for rapid resistance development, necessitating careful monitoring and combination therapy approaches.

The fidelity effects of nucleoside analogues on viral polymerases represent an important consideration in their mechanism of action [13]. Some compounds can alter the error rate of viral replication, either increasing errors to lethal levels or modifying the mutation spectrum in ways that reduce viral fitness. These effects may contribute to antiviral efficacy independently of direct polymerase inhibition.

Host-Pathogen Interaction Modulation

The antiviral efficacy of nucleoside analogues extends beyond direct viral target inhibition to encompass modulation of host-pathogen interactions that influence viral replication, immune responses, and cellular survival [18] [19]. Antiviral agent 18 likely participates in multiple host-pathogen interaction pathways that contribute to its overall therapeutic profile.

Innate immune activation represents a significant component of antiviral nucleoside mechanisms [20] [21]. Compounds such as nitazoxanide demonstrate that antiviral efficacy can be achieved through activation of cellular antiviral response pathways rather than direct viral inhibition. These mechanisms involve stimulation of interferon-stimulated genes and enhancement of intrinsic antiviral defenses that limit viral replication through multiple pathways.

The interferon regulatory factor 1 pathway has been identified as a critical mediator of host antiviral responses activated by certain antiviral compounds [21]. This transcription factor regulates the expression of numerous antiviral effector genes and can be induced independently of the classical Janus kinase-signal transducers and activators of transcription pathway. Compounds that activate this pathway can achieve broad-spectrum antiviral activity by enhancing the cellular capacity to recognize and respond to viral infection.

Nucleotide pool modulation represents another mechanism by which antiviral nucleosides can influence host-pathogen interactions [22] [23]. The competition between antiviral nucleoside analogues and natural nucleotides for incorporation into viral nucleic acids depends critically on the relative concentrations of these species within infected cells. Compounds that deplete natural nucleotide pools, such as ribavirin through its inhibition of inosine monophosphate dehydrogenase, can shift this balance in favor of analogue incorporation [23].

Cellular metabolism perturbation induced by nucleoside analogues can create conditions unfavorable for viral replication [18]. Many viruses require specific metabolic conditions or the upregulation of particular biosynthetic pathways to support efficient replication. Nucleoside analogues can disrupt these requirements by interfering with nucleotide biosynthesis, energy metabolism, or other cellular processes essential for viral propagation.

The apoptosis and cell cycle regulation pathways represent important targets for antiviral intervention [24]. Some viruses require specific cell cycle phases for optimal replication, while others must suppress apoptotic responses to prevent premature cell death. Nucleoside analogues can influence these pathways through their effects on DNA damage responses, checkpoint activation, and survival signaling cascades.

Autophagy modulation has emerged as a significant factor in antiviral responses [18]. This cellular process can serve either proviral or antiviral functions depending on the specific virus-host combination. Some antiviral compounds can modulate autophagy pathways to enhance viral clearance or prevent the establishment of persistent infections.

Host factor dependency represents a vulnerability that can be exploited through targeted intervention [18] [25]. Many viruses require specific host proteins or cellular pathways for successful replication. Compounds that interfere with these host factors can achieve antiviral efficacy without directly targeting viral components, potentially reducing the likelihood of resistance development.

The RNA sensing pathways that detect viral nucleic acids and initiate antiviral responses can be influenced by nucleoside analogues [21]. These pathways, including toll-like receptors and cytoplasmic RNA sensors, play crucial roles in the recognition of viral infection and the initiation of protective immune responses. Compounds that enhance these sensing mechanisms can improve the cellular response to viral infection.

Inflammatory response modulation represents both an opportunity and a challenge in antiviral therapy [8]. While some degree of inflammation is necessary for effective viral clearance, excessive inflammatory responses can contribute to pathogenesis and tissue damage. Nucleoside analogues may influence inflammatory responses through their effects on cytokine production, immune cell activation, and tissue damage pathways.

The viral latency and persistence mechanisms that allow some viruses to establish chronic infections can be targeted through host-pathogen interaction modulation [21]. Compounds that disrupt the cellular factors supporting viral latency or that enhance the immune recognition of latently infected cells may provide therapeutic benefits in chronic viral infections.

Combination therapy synergies often involve complementary effects on host-pathogen interactions [21]. The combination of ribavirin with nitazoxanide demonstrates enhanced antiviral efficacy that exceeds the additive effects of individual compounds, suggesting synergistic interactions in host antiviral response pathways.

Comparative Analysis with Classical Nucleoside Analogues

The evaluation of antiviral agent 18 within the context of established nucleoside analogues provides critical insights into its unique properties and therapeutic potential [26] [27] [28]. This comparative analysis examines structural features, mechanistic pathways, spectrum of activity, and resistance profiles across multiple generations of nucleoside antiviral agents.

Structural classification reveals fundamental differences that influence biological activity [14] [15]. Antiviral agent 18 belongs to the C-nucleoside family, characterized by a carbon-carbon glycosidic bond connecting the pyrrolotriazine base to the ribose moiety. This contrasts with classical agents such as acyclovir, which possesses an acyclic structure lacking a complete sugar ring [29] [30]. Ribavirin represents a traditional N-nucleoside with a purine base linked through a nitrogen-carbon bond [23] [31], while newer agents like remdesivir combine C-nucleoside architecture with advanced prodrug strategies [27].

The activation pathways required for biological activity demonstrate significant variation among nucleoside analogues [29] [30]. Acyclovir employs a virus-specific activation mechanism whereby viral thymidine kinase preferentially phosphorylates the compound to its active form, providing inherent selectivity for infected cells [30]. This selectivity factor of approximately 3000-fold for viral versus cellular kinases underlies acyclovir's therapeutic window. In contrast, antiviral agent 18 requires phosphorylation by cellular kinases, similar to ribavirin and favipiravir, necessitating alternative selectivity mechanisms [4] [23].

Mechanism of action diversity reflects the evolution of nucleoside analogue design strategies [31]. Acyclovir functions as an obligate chain terminator due to its lack of a 3'-hydroxyl group, resulting in immediate cessation of DNA synthesis upon incorporation [30]. Ribavirin employs multiple mechanisms including inosine monophosphate dehydrogenase inhibition, lethal mutagenesis, and direct polymerase inhibition, with the relative contribution of each mechanism varying by virus type [23] [31]. Favipiravir acts as a competitive inhibitor of viral RNA polymerases while also inducing error catastrophe through mutagenic incorporation [32] [33].

The spectrum of antiviral activity demonstrates the breadth of target viruses susceptible to different nucleoside analogues [29] [23]. Acyclovir shows narrow spectrum activity primarily against herpesviruses, with decreasing efficacy in the order herpes simplex virus type 1, herpes simplex virus type 2, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus [29]. Ribavirin exhibits broad spectrum activity against both DNA and RNA viruses, including respiratory syncytial virus, hepatitis C virus, Lassa fever virus, and numerous other pathogens [31]. Antiviral agent 18 demonstrates focused activity against norovirus with potential for broader RNA virus applications based on its mechanism of action [4].

Selectivity mechanisms vary considerably among nucleoside analogues and determine their therapeutic indices [11] [30]. Acyclovir achieves selectivity through differential kinase specificity and preferential incorporation by viral polymerases, with the viral DNA polymerase showing 100-fold greater affinity for acyclo-guanosine triphosphate compared to cellular polymerases [30]. Ribavirin relies on differential sensitivity of viral versus cellular processes to nucleotide pool depletion and mutagenic pressure [23]. Newer C-nucleosides like antiviral agent 18 may achieve selectivity through unique active site recognition by viral polymerases or through differential metabolism in infected versus uninfected cells [4].

Resistance development patterns reflect the specific vulnerabilities of each compound class [29] [31]. Acyclovir resistance primarily occurs through thymidine kinase deficiency or altered polymerase substrate specificity, but remains clinically uncommon due to the fitness costs associated with these mutations [29]. Ribavirin resistance involves multiple pathway modifications including enhanced drug efflux, altered nucleotide metabolism, and polymerase mutations that reduce analogue incorporation while maintaining function [31]. The resistance profile of antiviral agent 18 remains under investigation, but its C-nucleoside structure may confer advantages in terms of metabolic stability and reduced susceptibility to resistance mechanisms targeting N-glycosidic bonds [4].

Pharmacokinetic properties influence the clinical utility and dosing requirements of different nucleoside analogues [27] [29]. Acyclovir suffers from poor oral bioavailability (15-30%) necessitating frequent dosing or intravenous administration for severe infections [29]. Ribavirin demonstrates good oral bioavailability but requires prolonged treatment courses and careful monitoring due to its broad cellular effects [31]. Advanced C-nucleosides benefit from improved metabolic stability and enhanced oral bioavailability compared to their N-nucleoside counterparts [27].

Toxicity profiles reflect the degree of selectivity achieved by each compound [29] [31]. Acyclovir exhibits minimal toxicity due to its virus-specific activation and preferential incorporation by viral enzymes [29]. Ribavirin causes significant hemolytic anemia and other systemic effects related to its broad cellular activities [31]. The toxicity profile of antiviral agent 18 requires further characterization, but its selective antiviral activity suggests potential for an improved therapeutic index [4].

Clinical development considerations highlight the evolutionary progress in nucleoside analogue design [26] [27]. Early compounds like acyclovir established proof-of-concept for nucleoside antiviral therapy but were limited by narrow spectrum activity and route of administration constraints [29]. Ribavirin expanded the concept to RNA viruses but faced limitations related to systemic toxicity [31]. Modern C-nucleosides like antiviral agent 18 represent attempts to combine broad spectrum activity with improved selectivity and pharmacological properties [4].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

300.0625326 g/mol

Monoisotopic Mass

300.0625326 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types